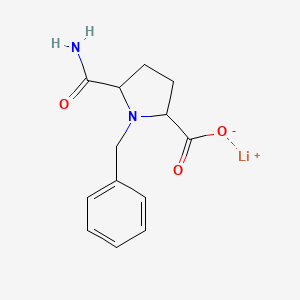
rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis” is a chiral lithium salt with a specific stereochemistry. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with different molecular targets, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis typically involves the reaction of (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid with a lithium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a chiral ligand in asymmetric synthesis. Its unique stereochemistry allows it to induce chirality in the products, making it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its interactions with molecular targets in the body may lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate: The parent compound without the lithium ion.
Lithium salts of other chiral carboxylates: Compounds with similar structures but different stereochemistry or functional groups.
Uniqueness
The uniqueness of rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis lies in its specific stereochemistry and the presence of the lithium ion. This combination imparts unique properties, such as enhanced reactivity and selectivity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H15LiN2O3 |
|---|---|
Peso molecular |
254.2 g/mol |
Nombre IUPAC |
lithium;1-benzyl-5-carbamoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O3.Li/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18);/q;+1/p-1 |
Clave InChI |
ZURYYYMSSBLJDC-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


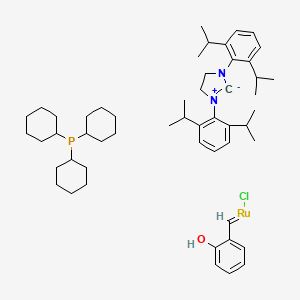


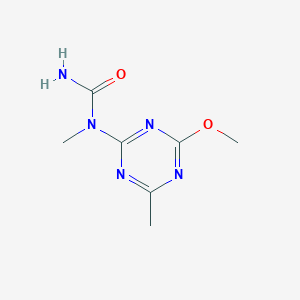

![2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)
![9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12307461.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12307472.png)
![1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium](/img/structure/B12307480.png)
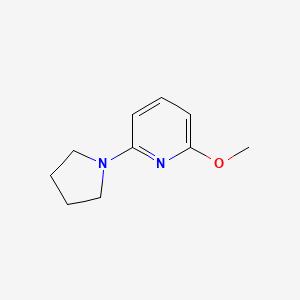
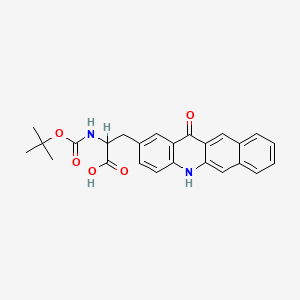

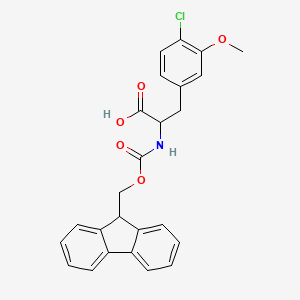
![4-(2,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12307490.png)
